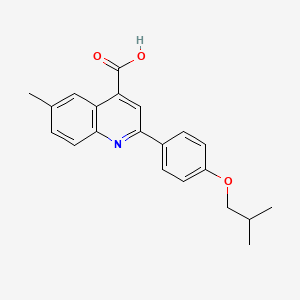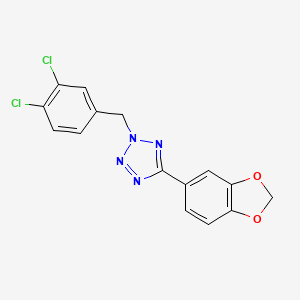
2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid, also known as IQCA, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. IQCA belongs to the family of quinolinecarboxylic acids and has a molecular formula of C22H23NO3. In
作用機序
The mechanism of action of 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has also been shown to bind to the estrogen receptor (ER), which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been shown to exhibit a range of biochemical and physiological effects in various studies. In animal models, 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. In vitro studies have also demonstrated that 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid can inhibit the growth of various cancer cell lines and reduce the production of inflammatory cytokines.
実験室実験の利点と制限
2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has several advantages for use in lab experiments, including its ability to inhibit COX-2 activity and bind to the ER. However, 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Researchers must carefully consider these factors when designing experiments involving 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid.
将来の方向性
There are several future directions for research involving 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid. One potential area of study is the development of 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of study is the use of 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid as a fluorescent probe for imaging applications. Additionally, further studies are needed to better understand the mechanism of action of 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid and its potential toxicity at high doses.
Conclusion:
In conclusion, 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. The synthesis of 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid is a complex process that requires expertise in organic chemistry. 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been studied extensively for its potential applications in medicine, agriculture, and material science. The mechanism of action of 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research involving 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid, including the development of 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid-based drugs and the use of 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid as a fluorescent probe for imaging applications.
合成法
The synthesis of 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid involves several steps, including the condensation of 2-aminobenzophenone with isobutyraldehyde, followed by the cyclization of the resulting intermediate with methyl anthranilate. The final product is obtained through acid hydrolysis and purification steps. The synthesis of 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer activities. In agriculture, 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, 2-(4-isobutoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been studied for its potential use as a fluorescent probe due to its unique optical properties.
特性
IUPAC Name |
6-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)12-25-16-7-5-15(6-8-16)20-11-18(21(23)24)17-10-14(3)4-9-19(17)22-20/h4-11,13H,12H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDHGHFHVPVQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B6033344.png)


![8-bromo-N-(2-methoxyethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033374.png)
![2-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B6033379.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6033380.png)
![4-(5-{[methyl(methylsulfonyl)amino]methyl}-2-furyl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6033385.png)
![2-(4-methoxyphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6033392.png)
![5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6033407.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B6033409.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6033418.png)
![5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6033431.png)

![2-[2-(3,4-dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6033440.png)